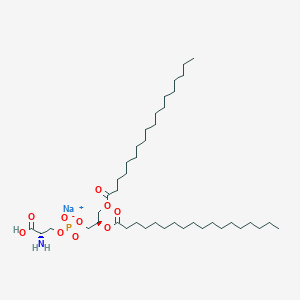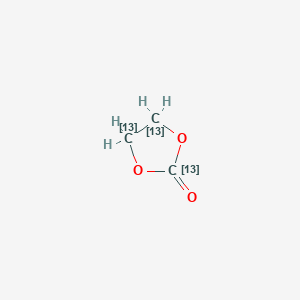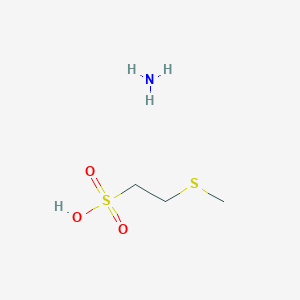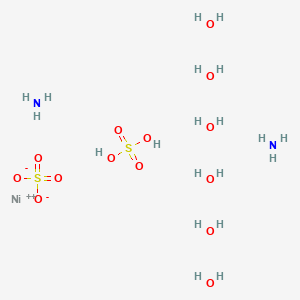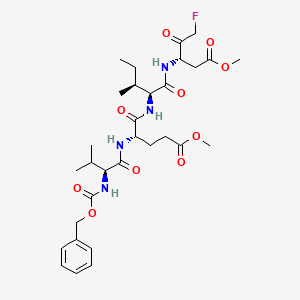![molecular formula C26H26FeO2PPd- B12055171 {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 是一种复杂的金属有机化合物,其特征在于钯中心配位到二茂铁部分和二苯基膦配体
准备方法
合成路线和反应条件
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 的合成通常涉及二茂铁衍生物与钯前体的反应。一种常见的方法包括以下步骤:
二茂铁衍生物的制备: 二茂铁衍生物通过在惰性条件下使二茂铁与合适的膦配体(如二苯基膦)反应来合成。
钯配合物的形成: 然后,二茂铁衍生物在碱(如三乙胺)存在下与乙酸钯(II) 前体反应,形成所需的钯配合物。
工业生产方法
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 的工业生产可能涉及扩大实验室合成方法。这包括优化反应条件,例如温度、压力和溶剂选择,以实现更高的产率和纯度。连续流反应器和自动化合成平台也可以用来提高生产效率。
化学反应分析
反应类型
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 经历各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,其中钯中心被氧化到更高的氧化态。
还原: 还原反应可以将钯中心还原到更低的氧化态。
取代: 该化合物可以参与取代反应,其中钯中心周围的配体被其他配体取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和分子氧。反应通常在温和条件下进行。
还原: 使用硼氢化钠或肼等还原剂。反应通常在惰性气氛下进行。
取代: 使用乙腈或二氯甲烷等配位溶剂可以促进配体交换反应。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生钯(IV) 配合物,而还原可能产生钯(0) 物种。取代反应可能导致形成具有不同配体的新的钯配合物。
科学研究应用
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 具有广泛的科学研究应用:
催化: 该化合物用作各种有机转化的催化剂,包括交叉偶联反应、氢化和羰基化。
材料科学: 它被用于合成先进材料,例如导电聚合物和纳米材料。
生物学研究: 该化合物的独特结构使其能够用于与生物无机化学和金属蛋白相互作用相关的研究。
药物化学: 正在进行的研究探索其作为治疗剂的潜力,特别是在抗癌药物的开发中。
作用机制
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 的作用机制涉及钯中心与各种底物的配位,从而促进催化转化。二茂铁部分提供稳定性和电子性质,增强了钯中心的反应活性。二苯基膦配体进一步调节电子环境,允许对催化活性进行精确控制。涉及的分子靶点和途径包括碳-碳和碳-杂原子键的活化,使其成为有机合成的通用催化剂。
相似化合物的比较
类似化合物
{2-[1-(二苯基膦)乙基]二茂铁基}乙酸钯(II): 结构相似,但膦配体不同。
1,1'-双(二苯基膦)二茂铁钯(II) 氯化物: 另一种具有不同配体的钯-二茂铁配合物。
二茂铁甲基钯(II) 乙酸盐: 一个更简单的二茂铁-钯配合物,没有二苯基膦配体。
独特性
{2-[(α-甲基)二苯基膦甲基]二茂铁基}乙酸钯(II) 的独特之处在于二苯基膦配体上存在α-甲基,它提供了空间和电子效应,增强了其催化性能。二茂铁部分和钯中心的结合也赋予了独特的稳定性和反应性,使其成为各种研究应用中的一种宝贵化合物。
属性
分子式 |
C26H26FeO2PPd- |
|---|---|
分子量 |
563.7 g/mol |
InChI |
InChI=1S/C19H17P.C5H5.C2H4O2.Fe.Pd/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;1-2(3)4;;/h2-10,12-16H,1H3;1-5H;1H3,(H,3,4);;/q-1;;;; |
InChI 键 |
URGGBGMBOXZPHY-UHFFFAOYSA-N |
规范 SMILES |
CC([C]1[CH][CH][CH][C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
